Tetraethyl Incandronate

Description

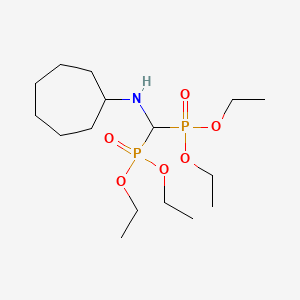

Tetraethyl Incandronate (CAS: 124351-81-1) is a bisphosphonate ester with the molecular formula C₁₆H₃₅NO₆P₂ and a molecular weight of 399.4 g/mol . Its structure features a cycloheptylamino group linked to a methylene-bis(phosphonate) backbone, tetraethylated at the phosphonate oxygens (Figure 1).

Properties

Molecular Formula |

C16H35NO6P2 |

|---|---|

Molecular Weight |

399.40 g/mol |

IUPAC Name |

N-[bis(diethoxyphosphoryl)methyl]cycloheptanamine |

InChI |

InChI=1S/C16H35NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-15-13-11-9-10-12-14-15/h15-17H,5-14H2,1-4H3 |

InChI Key |

OJWJPSDEEWTQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(NC1CCCCCC1)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl Incandronate typically involves the reaction of tetraethyl methylenediphosphonate with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl Incandronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

Tetraethyl Incandronate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.

Medicine: Explored for its potential use in drug development, especially for conditions related to bone metabolism and cancer.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Tetraethyl Incandronate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates

These compounds, such as tetraethyl(N-tert-butyl-1-aminoethan-1,1-diyl)bisphosphonate and tetraethyl(N-sec-butyl-1-aminoethan-1,1-diyl)bisphosphonate, share the tetraethyl bisphosphonate core but differ in alkyl substitution (tert-butyl vs. sec-butyl). ESR studies reveal that nitroxide derivatives of these compounds exhibit similar spin-coupling behavior to Tetraethyl Incandronate, but dihedral angles >90° in the bisphosphonate backbone lead to discrepancies in phosphorus coupling constants (B₂ term in the McConnell equation) .

Diethyl Ethylphosphonate (CAS 2931.43.00)

A simpler organophosphorus compound with the formula C₄H₁₁O₃P, this lacks the amino-methylene bridge and cycloheptyl group.

Tetraethyl Orthocarbonate

A carbon-centered tetraethyl compound (C(C₂H₅)₄O₄), it reacts with amines to form urea derivatives. While structurally distinct from this compound, both compounds demonstrate the steric influence of ethyl groups on reactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₁₆H₃₅NO₆P₂ | 399.4 | Bisphosphonate, cycloheptyl | Catalysis, coordination |

| Tetraethyl(N-tert-butyl) | C₁₄H₃₃NO₆P₂ | ~385 | Bisphosphonate, tert-butyl | ESR studies, oxidation |

| Diethyl Ethylphosphonate | C₄H₁₁O₃P | 138.1 | Phosphonate, ethyl | Flame retardants |

| Tetraethyl Orthocarbonate | C₅H₁₀O₄ | 134.1 | Orthocarbonate, ethyl | Organic synthesis |

Reactivity and Stability

- Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Fe, Pd) due to its multidentate phosphine-alkene ligand system. In contrast, simpler phosphonates like diethyl ethylphosphonate lack this versatility .

- Thermal Stability: The cycloheptylamino group in this compound enhances thermal stability compared to linear alkyl-substituted bisphosphonates, which decompose at lower temperatures during catalytic reactions .

- Hydrolysis Resistance : this compound’s ethyl groups provide steric protection against hydrolysis, unlike methylphosphonate derivatives (e.g., dimethyl methylphosphonate, CAS 2931.41.00), which hydrolyze readily in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.